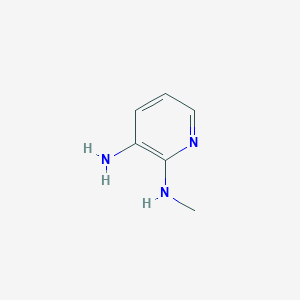

N2-Methylpyridine-2,3-diamine

Overview

Description

N2-Methylpyridine-2,3-diamine, commonly referred to as MPD, is an organic compound with a molecular weight of 149.2 g/mol. It is a colorless liquid with a strong, unpleasant odor and is soluble in water and alcohol. MPD is widely used in the synthesis of pharmaceuticals, dyes, fragrances, and other organic compounds. It is also used in the production of polymers, polyurethanes, and polyamides.

Scientific Research Applications

Crystal Structure Analysis

In the field of crystallography, N2-Methylpyridine-2,3-diamine derivatives have been studied for their structural properties. For instance, a study on N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine showed its almost planar molecular structure, which could be significant in understanding molecular interactions and designing new compounds (Stöger et al., 2014).

Organometallic Chemistry

In organometallic chemistry, derivatives of this compound are used to synthesize various metal complexes. For example, zirconium and hafnium complexes containing a C2-Symmetric Diaminobinaphthyl Dipyridine Ligand were synthesized and characterized for potential applications in catalysis (Tonzetich et al., 2005).

Industrial Chemical Synthesis

This compound derivatives play a role in the industrial synthesis of chemicals. For example, 3-methylpyridine-N-oxide, an intermediate in nicotine insecticide synthesis, can be efficiently produced using a microreaction method, showing the compound's utility in industrial processes (Sang et al., 2020).

Host-Guest Chemistry

This compound derivatives have been explored in host-guest chemistry for the purification of various pyridine mixtures. This application is significant for separation and purification processes in chemical industries (Barton et al., 2020).

Catalysis

Some compounds containing this compound units are used as catalysts. For instance, a Ru(II) complex with a functionalized bipyridine ligand showed high efficiency in the alkylation of alcohols, nitriles, and amines, demonstrating its potential as a catalyst in organic transformations (Roy et al., 2018).

Pharmaceutical Research

In pharmaceutical research, the 1,2-diamine functionality, similar to that in this compound, is found in many important compounds with diverse biological activities, including antiarrhythmics, antihypertensives, and anticancer drugs (Michalson & Szmuszkovicz, 1989).

Safety and Hazards

N2-Methylpyridine-2,3-diamine is classified under GHS07 and the signal word is "Warning" . The hazard statements include H302, which means it is harmful if swallowed . Precautionary statements include P280-P305+P351+P338, which advise wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

2-N-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-8-6-5(7)3-2-4-9-6/h2-4H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COANMWJRJDRXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40492465 | |

| Record name | N~2~-Methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40492465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5028-20-6 | |

| Record name | N2-Methyl-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5028-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-Methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40492465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-N-methylpyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)